6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole
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Overview
Description
1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can facilitate the formation of the indazole ring and subsequent functionalization steps . Industrial processes may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The bromine and fluorine substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.
Substitution: The phenylsulfonyl group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in disease pathways, leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- include other indazole derivatives with different substituents, such as:
- 4-Fluoro-1H-indazole
- 6-Bromo-1H-indazole
- 3-Nitro-1H-indazole
Uniqueness
The uniqueness of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- lies in its combination of bromine, fluorine, nitro, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H7BrFN3O4S |
---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-fluoro-4-nitroindazole |
InChI |
InChI=1S/C13H7BrFN3O4S/c14-8-6-10-12(11(7-8)18(19)20)13(15)16-17(10)23(21,22)9-4-2-1-3-5-9/h1-7H |
InChI Key |
PACDPYGDWRUUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=CC(=C3)Br)[N+](=O)[O-])C(=N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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